molecular formula C14H21N3O4S2 B4614592 N-cyclopentyl-2-[(3,4-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide

N-cyclopentyl-2-[(3,4-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide

Cat. No.: B4614592
M. Wt: 359.5 g/mol
InChI Key: NDSXHTYBGWTTRX-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[(3,4-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide is a useful research compound. Its molecular formula is C14H21N3O4S2 and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.09734851 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonamides and Related Compounds in Cancer Research

Research on sulfonamide derivatives, such as sulfonylhydrazines, has shown promising applications in cancer research. These compounds have been investigated for their potential as anticancer agents. For instance, sulfonamides have been reported to exhibit anticancer activity by inhibiting carbonic anhydrase isoforms present in tumors, which are involved in tumor growth and metastasis. This suggests that N-cyclopentyl-2-[(3,4-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide could be explored for similar anticancer applications due to its structural similarities with sulfonamides (Carta & Supuran, 2013).

Role in Drug Development and Repositioning

The structural features of sulfonamide and sulfonylhydrazine derivatives make them candidates for drug development and repositioning. For example, sulfonamides have been utilized in the development of diuretics, antiepileptics, and antimicrobial agents due to their ability to interact with various biological targets. This versatility suggests that compounds like this compound could be studied for multiple therapeutic applications beyond their initial scope (Carta, Scozzafava, & Supuran, 2012).

Antimicrobial and Antibacterial Research

Sulfonamides have been extensively used as antimicrobial and antibacterial agents. Their mechanism involves the inhibition of dihydropteroate synthase, a key enzyme in folate synthesis in microorganisms, leading to the inhibition of bacterial growth. This property could be relevant for research into this compound, as exploring its antimicrobial potential could lead to the development of new antibacterial agents (El-Qaliei et al., 2020).

Environmental Impact and Toxicology

The environmental presence and impact of sulfonamides, including their metabolites, have been a subject of research, particularly regarding their persistence and potential toxicity in ecosystems. These studies are crucial for understanding the environmental safety profile of similar compounds, including sulfonylhydrazines and N-cyclopentyl derivatives, and could guide the development of safer pharmaceuticals and chemicals with minimal environmental impact (Baran et al., 2011).

Properties

IUPAC Name

1-cyclopentyl-3-[(3,4-dimethoxyphenyl)sulfonylamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S2/c1-20-12-8-7-11(9-13(12)21-2)23(18,19)17-16-14(22)15-10-5-3-4-6-10/h7-10,17H,3-6H2,1-2H3,(H2,15,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSXHTYBGWTTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NNC(=S)NC2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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